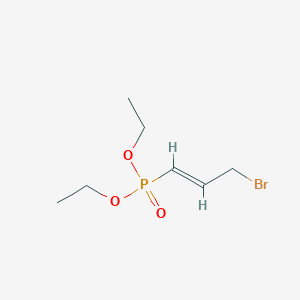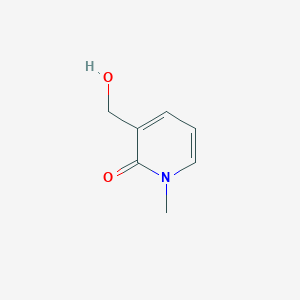
3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one
Vue d'ensemble
Description
3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one, also known as 3-HMMP, is a synthetic organic compound consisting of a pyridine ring with a hydroxymethyl group attached to the 1-position of the ring. It is a colorless, odorless, and crystalline solid with a melting point of 145-146 °C. It is insoluble in water and soluble in organic solvents. 3-HMMP has been studied for its potential applications in a variety of scientific research fields.
Applications De Recherche Scientifique
Synthesis and Characterization
- 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one has been utilized in the synthesis and characterization of various chemical compounds. For instance, it's involved in forming stable complexes with Fe(III) and Pb(II) (Katoh, Harada, & Saito, 2006). These complexes exhibit selective reactivity and improved stability, indicating potential applications in various fields such as materials science or medicinal chemistry.
Photochemistry Studies
- In the field of photochemistry, research on derivatives of 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one demonstrates how these compounds can participate in specific reactions under irradiation. This includes the formation of methylpyridines and dipyridylethanes, highlighting its potential in synthetic photochemistry (Stenberg & Travecedo, 1971).
Phytotoxic Activity
- A study involving the conversion of commercial dehydroacetic acid into 4-hydroxy-6-methylpyridin-2(1H)-one and its subsequent reactions indicates its potential phytotoxic activities. The derivatives of this compound exhibited selective phytotoxicity, suggesting its use in agricultural applications (Demuner et al., 2009).
Green Synthesis Applications
- The compound has also been used in green chemistry, particularly in the synthesis of benzylidenebis derivatives via environmentally friendly methods. This demonstrates its applicability in sustainable chemical processes (Shi, Ji, Ni, & Yang, 2008).
Fluorescence Probes and Bioimaging
- Derivatives of 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one have been synthesized and used in the development of fluorescence probes. These compounds exhibit longer absorption and emission wavelengths, suggesting their potential use in bioimaging and tracing biological pathways (Prior et al., 2014).
Crystal Structure Analysis
- The compound has been involved in studies focusing on crystal structure and Hirshfeld surface analysis. Understanding its crystal structure can be critical for applications in materials science and drug design (Gümüş et al., 2022).
Synthesis of Complexes and Chelation Therapy
- Research has explored its use in synthesizing various complexes and in investigating its potential in chelation therapy. This includes studies on its interaction with different metals, providing insights into its applications in medicinal chemistry (Kaviani & Izadyar, 2018).
Propriétés
IUPAC Name |
3-(hydroxymethyl)-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8-4-2-3-6(5-9)7(8)10/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPQOFRAYWDXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452440 | |
| Record name | 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | |
CAS RN |
36721-61-6 | |
| Record name | 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





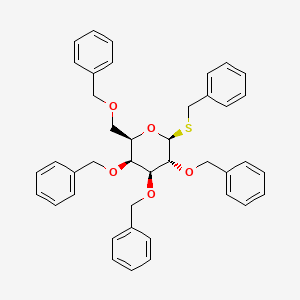
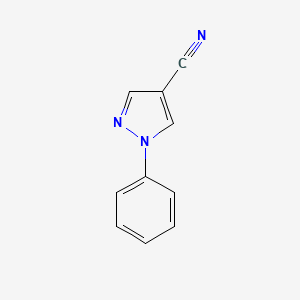
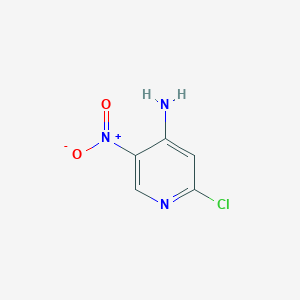
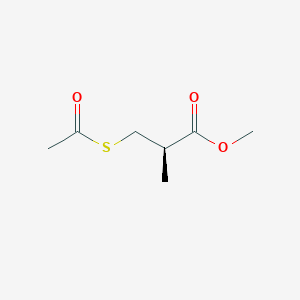

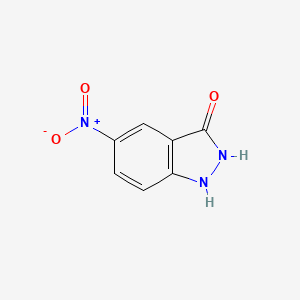



![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B1353549.png)
